molecular formula C11H20Cl2N2O4 B7970114 3-Pyridinyl(1-pyrrolidinyl)acetic acid dihydrochloride dihydrate

3-Pyridinyl(1-pyrrolidinyl)acetic acid dihydrochloride dihydrate

Cat. No.: B7970114
M. Wt: 315.19 g/mol
InChI Key: QATYZCAIQMMVLZ-UHFFFAOYSA-N
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Description

3-Pyridinyl(1-pyrrolidinyl)acetic acid dihydrochloride dihydrate is a chemical compound with the molecular formula C11H14N2O2·2HCl·2H2O This compound is characterized by the presence of a pyridine ring and a pyrrolidine ring, which are connected through an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinyl(1-pyrrolidinyl)acetic acid dihydrochloride dihydrate typically involves the reaction of pyridine-3-carboxylic acid with pyrrolidine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride dihydrate form through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinyl(1-pyrrolidinyl)acetic acid dihydrochloride dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

3-Pyridinyl(1-pyrrolidinyl)acetic acid dihydrochloride dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinyl(1-pyrrolidinyl)acetic acid dihydrochloride dihydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride
  • 3-(1-Pyrrolidinyl)propanoic acid hydrochloride
  • 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate

Uniqueness

3-Pyridinyl(1-pyrrolidinyl)acetic acid dihydrochloride dihydrate is unique due to its specific combination of a pyridine ring and a pyrrolidine ring connected through an acetic acid moiety

Properties

IUPAC Name

2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid;dihydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH.2H2O/c14-11(15)10(13-6-1-2-7-13)9-4-3-5-12-8-9;;;;/h3-5,8,10H,1-2,6-7H2,(H,14,15);2*1H;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATYZCAIQMMVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CN=CC=C2)C(=O)O.O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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